![molecular formula C26H24N4O2S B10803886 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803886.png)
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylethenesulfonyl group via a sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s sulfonyl group is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: Similar in structure but with a different core, known for their antimicrobial and anticancer activities.
Indole derivatives: Share some structural similarities and are known for their broad-spectrum biological activities.
Piperazine derivatives: Similar in having a piperazine ring, used in various therapeutic applications.
Uniqueness
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is unique due to its specific combination of a quinazoline core, piperazine ring, and phenylethenesulfonyl group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C26H24N4O2S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinazoline |
InChI |
InChI=1S/C26H24N4O2S/c31-33(32,20-15-21-9-3-1-4-10-21)30-18-16-29(17-19-30)26-23-13-7-8-14-24(23)27-25(28-26)22-11-5-2-6-12-22/h1-15,20H,16-19H2/b20-15+ |
Clé InChI |
SJPXWYKAIROBOA-HMMYKYKNSA-N |
SMILES isomérique |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)/C=C/C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C=CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


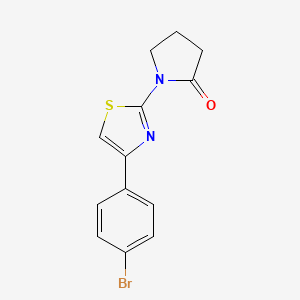
![2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide](/img/structure/B10803807.png)
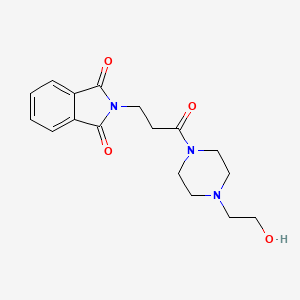
![(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B10803827.png)
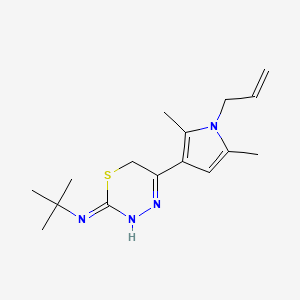
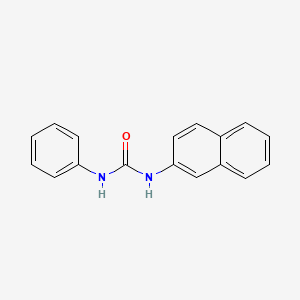
![3-Benzyl-7-ethyl-1-[(3-nitrophenyl)methyl]purine-2,6-dione](/img/structure/B10803848.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B10803850.png)
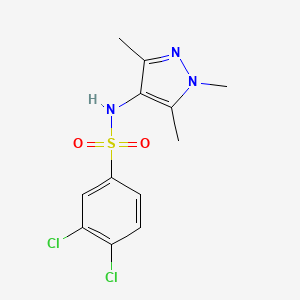
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10803881.png)
![(5-bromofuran-2-yl){3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B10803883.png)
![3-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide](/img/structure/B10803895.png)
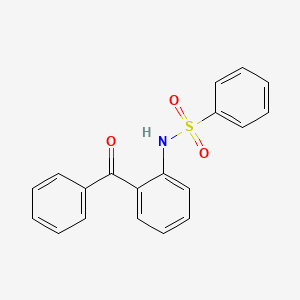
![5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10803910.png)
